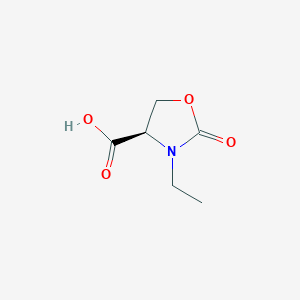

(R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(4R)-3-ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c1-2-7-4(5(8)9)3-11-6(7)10/h4H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |

InChI Key |

IOFNUHLAMNOABV-SCSAIBSYSA-N |

Isomeric SMILES |

CCN1[C@H](COC1=O)C(=O)O |

Canonical SMILES |

CCN1C(COC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the cyclization of amino acids or their derivatives to form the oxazolidine ring. Commonly, serine or its derivatives are used as starting materials.

Procedure

-

- L-serine or D-serine methyl ester hydrochloride

- Bis(trichloromethyl) carbonate or methyl chloroformate

- Organic solvents: dichloromethane, dioxane, methanol, or acetonitrile

- Sodium hydroxide (NaOH)

-

- Dissolve the amino acid precursor in 1M sodium hydroxide solution.

- Gradually add a dioxane solution of bis(trichloromethyl) carbonate.

- Stir at room temperature until a transparent solution forms.

- Continue stirring for 2 hours to obtain the intermediate product.

-

- Freeze-dry the reaction mixture.

- Stir the residue in acetonitrile at 60°C for 30 minutes.

- Filter, concentrate the filtrate, and dry to yield the final product.

Yields

- Typical yields range from 62% to 88%, depending on the stereochemistry of the starting material and reaction optimization.

Hydrolysis of Protected Intermediates

Method Overview

This method involves hydrolysis of protected intermediates under alkaline conditions to yield the desired compound.

Procedure

-

- Dimethyl dithiocarbonate (as a protecting agent)

- Sodium hydroxide (for hydrolysis)

- Ethanol and water mixture

-

- React the precursor compound with dimethyl dithiocarbonate under inert gas protection.

- Adjust the pH to 13 using NaOH.

- Perform hydrolysis to remove methyl ester groups.

-

- Dry over anhydrous magnesium sulfate.

- Remove solvents under reduced pressure.

- Purify via silica gel column chromatography using a dichloromethane/methanol mixture.

Yields

Environmentally Friendly Synthesis Using Water as Solvent

Method Overview

A greener approach employs water as the primary solvent, minimizing the use of organic solvents and improving safety.

Procedure

-

- Multi-substituted amino acid precursors (e.g., mono-substituted 2-amino-3-hydroxypropionate)

- Dimethyl dithiocarbonate

-

- Conduct reactions in water at controlled temperatures (5–35°C).

- Use an inert atmosphere to protect sensitive reagents.

-

- After hydrolysis, dry with magnesium sulfate.

- Purify via chromatography as described above.

Advantages

Stereoselective Synthesis

Method Overview

Stereoselective synthesis ensures the production of the (R)-enantiomer by starting with enantiopure precursors such as D-serine derivatives.

Procedure

- Use D-serine methyl ester hydrochloride as a starting material.

- Follow the same cyclization and hydrolysis protocols as described above.

- Confirm stereochemistry using nuclear magnetic resonance (NMR) spectroscopy.

Yields

Data Table: Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Cyclization | L-/D-serine derivatives | Bis(trichloromethyl) carbonate | Dichloromethane | 62–88 | Moderate |

| Hydrolysis | Protected intermediates | Dimethyl dithiocarbonate | Ethanol/Water | Up to 89 | Moderate |

| Green Synthesis | Amino acid precursors | Dimethyl dithiocarbonate | Water | >86 | Low |

| Stereoselective Synthesis | D-serine derivatives | Same as above | Same as above | >88 | Moderate |

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical nucleophilic substitution reactions:

Key findings :

-

Esterification selectivity depends on steric hindrance from the ethyl group at position 3.

-

Amidation with primary amines achieves higher yields than secondary amines due to reduced steric effects.

Cyclization and Ring-Opening Reactions

The oxazolidine ring participates in controlled cleavage and reformation:

Mechanistic insights :

-

Alkaline hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, breaking the C–O bond in the oxazolidine ring .

-

Acidic conditions protonate the ring oxygen, facilitating cleavage to form β-amino alcohols.

Functional Group Transformations

The ethyl and carbonyl groups enable further modifications:

Ethyl Group Reactions

| Reaction | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid at position 3 | 41% | |

| Halogenation | Br₂, CCl₄, RT | 3-Bromoethyl derivative | 55% |

Carbonyl Group Utilization

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, −78°C | Tertiary alcohol adducts | 67% | |

| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | N-Alkylated oxazolidines | 73% |

Multicomponent and Catalytic Reactions

Advanced synthetic applications include:

Michael Addition-Substitution

Asymmetric Catalysis

Stability and Reactivity Considerations

Critical factors influencing reaction outcomes:

Scientific Research Applications

Medicinal Chemistry Applications

(R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing compounds with antibacterial properties, particularly against gram-negative bacteria.

Synthesis of Antibacterial Agents

The compound is utilized in synthesizing novel antibacterial agents. For instance, it has been reported that derivatives of this compound exhibit activity against specific bacterial strains, making it a valuable precursor in drug development. The synthesis typically involves reactions with serine derivatives and other reagents to yield high-purity products with significant biological activity .

Cardiovascular Treatments

Research indicates that derivatives of this compound can be formulated into medications for treating cardiovascular disorders. These compounds may enhance therapeutic efficacy through improved bioavailability and targeted action .

Material Science Applications

In addition to its medicinal uses, this compound is explored for its potential in material science, particularly in the development of biodegradable polymers.

Biodegradable Polymers

The compound can be incorporated into the synthesis of poly(lactic acid) (PLA) and other biodegradable materials. This application is crucial for developing sustainable alternatives to conventional plastics, contributing to environmental conservation efforts .

Conventional Synthesis

Traditional methods often utilize serine as a starting material along with various reagents such as bis(trichloromethyl) carbonate and organic solvents like dichloromethane. However, these methods may pose environmental concerns due to low yields and hazardous waste generation .

Green Chemistry Approaches

Recent advancements focus on environmentally friendly synthesis techniques that utilize water as a solvent, yielding higher product purity and safety. For instance, a method involving the hydrolysis of serine derivatives in aqueous conditions has demonstrated yields exceeding 86% .

Case Study: Antibacterial Activity

A study evaluating the antibacterial properties of synthesized derivatives revealed that certain modifications to this compound significantly increased efficacy against resistant bacterial strains. The results highlighted the compound's potential in addressing antibiotic resistance issues .

Case Study: Biodegradable Plastics

Research on incorporating this compound into PLA formulations demonstrated improved mechanical properties and degradation rates compared to traditional PLA alone. This innovation supports the development of more effective biodegradable materials for packaging and other applications .

Mechanism of Action

The mechanism of action of ®-3-Ethyl-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Derivatives

(a) Oxothiazolidinecarboxylic Acid (CAS 19750-45-9)

- Structure : Replaces the oxazolidine oxygen with sulfur (thiazolidine ring).

- Molecular Formula: C₄H₅NO₃S (MW: 147.15 g/mol).

- Key Differences :

- The sulfur atom in thiazolidine enhances lipophilicity compared to oxazolidine.

- Lower molecular weight and altered reactivity due to sulfur’s electron-withdrawing effects.

- Applications : Used in peptide mimetics and enzyme inhibitors targeting cysteine proteases.

(b) (R)-2-Oxothiazolidine-4-carboxylic Acid (CAS 19771-63-2)

- Similarity Score : 0.77 (structural alignment with target compound).

- Structure : Shares the 2-oxo and carboxylic acid groups but lacks the ethyl substituent.

- Lower molecular weight (161.16 g/mol) and simpler substitution pattern.

(c) Imidazolidine Derivatives (e.g., CAS 634614-25-8)

Functional Group Variations

(a) 3-Acetylthiazolidine-4-carboxylic Acid (CAS 5025-82-1)

- Structure : Features an acetyl group instead of ethyl.

- Similarity Score : 0.82.

- Key Differences :

- Acetyl group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

- Increased polarity due to the ketone moiety.

(b) (2R,3R)-4-Oxo-3-[(2-phenoxyacetyl)amino]azetidine-2-carboxylic Acid (CAS 61964-89-4)

- Structure : Four-membered azetidine ring instead of five-membered oxazolidine.

- Key Differences: Smaller ring size increases ring strain, affecting thermodynamic stability. Phenoxyacetyl substituent enhances aromatic interactions in biological systems.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on analogous oxazolidine derivatives.

Biological Activity

(R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid is a heterocyclic compound belonging to the oxazolidine family, characterized by a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 159.14 g/mol. Its structure includes a carboxylic acid functional group that enhances its reactivity and application in drug synthesis. The compound can be synthesized through various methods, including the reaction of ethyl derivatives with oxazolidine precursors.

Antibacterial Properties

This compound has shown significant antibacterial activity against various gram-negative bacteria. Research indicates that this compound can serve as an effective intermediate for synthesizing novel antibacterial agents. Studies have demonstrated that modifications to its structure can enhance its efficacy against specific bacterial strains, making it a candidate for further therapeutic development.

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. It may inhibit the function of ribosomal RNA or other essential components involved in bacterial growth and replication. Understanding these interactions is crucial for optimizing its use in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Ethyl substituent enhances activity | Antibacterial against gram-negative bacteria |

| (S)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid | Enantiomer may exhibit different pharmacodynamics | Potentially lower activity |

| (R)-2-Oxooxazolidine-4-carboxylic acid | Lacks ethyl group; different reactivity | Reduced antibacterial properties |

| (R)-3-Methyl-2-oxooxazolidine-4-carboxylic acid | Methyl substituent may alter physical properties | Variable activity based on structure |

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of oxazolidine derivatives, including this compound:

- Antibacterial Activity Study : A study assessed the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the ethyl group significantly enhanced antibacterial properties compared to standard antibiotics like ampicillin .

- Mechanism Exploration : Research focused on understanding how this compound interacts with bacterial ribosomes revealed that it competes with natural substrates, thereby inhibiting protein synthesis effectively .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profile of this compound showed promising results regarding absorption and bioavailability, suggesting potential for oral administration in therapeutic settings .

Q & A

Q. What role does this compound play in asymmetric catalysis or drug design?

- Methodological Answer : The stereogenic center at C3 makes it a chiral scaffold for organocatalysts or ligand design . In drug discovery, it serves as a constrained carboxylic acid bioisostere, enhancing metabolic stability. highlights similar oxirane derivatives as precursors for fused heterocycles with bioactive potential .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.